2-Chloro-5-(3-thienyl)pyridine
Overview
Description
“2-Chloro-5-(3-thienyl)pyridine” is a chemical compound with the molecular formula C9H6ClNS. It has a molecular weight of 195.67 .
Synthesis Analysis
The synthesis of substituted pyridines, including “2-Chloro-5-(3-thienyl)pyridine”, has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-Chloro-5-(3-thienyl)pyridine” is 1S/C9H6ClNS/c10-9-2-1-7 (5-11-9)8-3-4-12-6-8/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
1. Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application : “2-Chloro-5-(3-thienyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application or Experimental Procedures : The synthesis involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions .
- Results or Outcomes : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Application in Anti-inflammatory Activities
- Summary of the Application : “2-Chloro-5-(3-thienyl)pyridine” is used in the synthesis of pyrimidines, which have anti-inflammatory effects .
- Methods of Application or Experimental Procedures : The synthesis involves solution-phase parallel synthesis and high throughput evaluation .
- Results or Outcomes : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
3. Application in Photochromic Diarylethene Synthesis
- Summary of the Application : “2-Chloro-5-(3-thienyl)pyridine” is used in the synthesis of a novel photochromic diarylethene .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The synthesized diarylethene exhibits photochromic properties and fluorescence switch .
Future Directions
The future directions for “2-Chloro-5-(3-thienyl)pyridine” and similar compounds involve further exploration of their synthesis and applications. There is a need for a single robust method allowing the selective introduction of multiple functional groups . Additionally, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .
properties
IUPAC Name |
2-chloro-5-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZCXDZJFSHRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305835 | |
Record name | 2-Chloro-5-(3-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-thienyl)pyridine | |
CAS RN |
873948-15-3 | |
Record name | 2-Chloro-5-(3-thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873948-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(3-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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